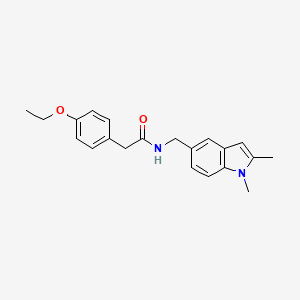

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-25-19-8-5-16(6-9-19)13-21(24)22-14-17-7-10-20-18(12-17)11-15(2)23(20)3/h5-12H,4,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJTYUANBIZBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution with Dimethyl Groups: The indole core is then alkylated using methyl iodide in the presence of a strong base like sodium hydride to introduce the dimethyl groups.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide, we compare it to structurally related acetamide derivatives with analogous functional groups or substitution patterns. Below is a detailed analysis supported by research findings:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity and Tautomerism :

- Unlike the stable dimethylindole-acetamide structure of the target compound, 3c-I exists in a tautomeric equilibrium with 3c-A , which alters its electronic profile and solubility . This dynamic behavior is absent in the dimethylindole derivative, suggesting greater conformational stability.

Substituent Position Effects :

- The 4-ethoxyphenyl group in the target compound contrasts with the 2-ethoxyphenyl group in the triazole-thiophene analog . The para-substitution in the former may improve binding to planar active sites (e.g., kinases or GPCRs), while ortho-substitution in the latter could hinder steric access to targets.

In contrast, the thiazolidinone (3c-I) and triazole-thiophene () systems introduce polar or π-conjugated motifs, which may enhance interactions with charged or aromatic residues in proteins.

Pharmacokinetic Implications :

- The allyl and thiophene groups in the triazole-thiophene analog () increase molecular weight and polar surface area, likely reducing blood-brain barrier penetration compared to the dimethylindole derivative.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula : C21H24N2O2

IUPAC Name : N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide

CAS Number : 852137-69-0

The compound features a complex structure with an indole core substituted with dimethyl groups and an ethoxyphenyl group attached to an acetamide moiety. This unique configuration may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The indole core is known for its versatility in modulating signaling pathways, potentially affecting cellular processes involved in growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated in various cancer cell lines, showing significant cytotoxic effects. Research indicates that it may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Research Findings

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy in vitro against different cancer cell lines. The findings indicated that the compound could significantly reduce cell viability through apoptosis induction mechanisms . Another investigation focused on its antimicrobial properties, revealing that the compound effectively inhibited the growth of several pathogenic bacteria .

Comparative Analysis with Similar Compounds

When compared to similar compounds, this compound shows distinct advantages due to its unique structural features.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-((1H-indol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide | Lacks dimethyl substitution | Lower anticancer activity |

| N-(indolylmethyl)-2-(4-fluorophenyl)acetamide | Different phenyl substitution | Reduced antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.